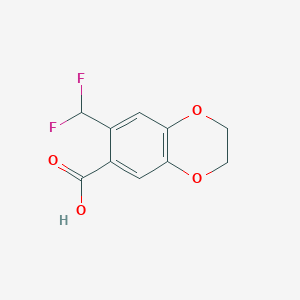

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: is an organic compound that features a difluoromethyl group attached to a benzodioxine ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various approaches such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often utilize difluoromethylation reagents and catalysts to facilitate the formation of the C–CF2H bond.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions are crucial for efficient production. Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the industrial synthesis of difluoromethylated compounds .

Analyse Des Réactions Chimiques

Types of Reactions

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of benzodioxine compounds exhibit significant antimicrobial properties. For instance, studies have shown that various benzodioxane derivatives demonstrate notable activity against both gram-positive and gram-negative bacteria . The presence of the difluoromethyl group may further enhance these properties by increasing the compound's stability and bioavailability.

- Anti-inflammatory Effects : Compounds related to 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : There is emerging evidence that benzodioxane derivatives can induce apoptosis in cancer cells. Research focusing on metastatic castration-resistant prostate cancer has highlighted the potential of these compounds in cancer therapy . The structural modifications provided by the difluoromethyl group may enhance their efficacy against tumor cells.

Agricultural Applications

- Pesticidal Activity : The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Compounds with similar structures have shown effectiveness against various pests and plant pathogens . This application could be further explored through synthetic modifications to optimize activity and reduce toxicity to non-target organisms.

Material Science Applications

- Polymer Chemistry : The incorporation of benzodioxine units into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The difluoromethyl substitution could provide additional benefits in terms of hydrophobicity and chemical resistance .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzodioxane derivatives demonstrated that those containing the difluoromethyl group exhibited lower minimum inhibitory concentrations (MIC) against a panel of bacterial strains compared to their non-fluorinated counterparts. This suggests that fluorination can significantly enhance antimicrobial activity .

- Anti-inflammatory Mechanism : In vitro studies have shown that specific benzodioxane derivatives can inhibit the expression of cyclooxygenase enzymes involved in inflammatory pathways. This mechanism was further elucidated through molecular docking studies that indicated strong binding affinity to the active sites of these enzymes .

Mécanisme D'action

The mechanism of action of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity and function . This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: can be compared with other difluoromethylated compounds such as difluoromethyl pyridines and difluoromethyl pyrazoles.

Difluoromethylated Pyridines: These compounds are known for their applications in medicinal chemistry and agrochemicals.

Difluoromethylated Pyrazoles: These derivatives are used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its benzodioxine ring system, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other difluoromethylated compounds.

Activité Biologique

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from relevant studies and case analyses.

- IUPAC Name: this compound

- Molecular Formula: C10H8F2O4

- Molecular Weight: 230.167 g/mol

- CAS Number: 1785117-89-6

The compound exhibits its biological effects primarily through interactions with various biochemical pathways. Its structure suggests potential activity as an inhibitor or modulator of specific enzymes and receptors involved in metabolic processes.

Biological Activity Overview

Research indicates that this compound may possess several pharmacological properties:

- Antioxidant Activity : In vitro studies have shown that compounds similar to this benzodioxine derivative exhibit significant antioxidant properties by inhibiting lipid peroxidation and scavenging free radicals .

- Calcium Channel Blockade : Preliminary findings suggest that this compound may act as a calcium antagonist, which could be beneficial in managing cardiovascular conditions .

- Hypolipidemic Effects : Animal studies have demonstrated that certain derivatives of benzodioxines can lower lipid levels in the bloodstream, indicating potential use in treating hyperlipidemia .

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various benzodioxine derivatives, including this compound. The results indicated that it significantly inhibited copper-induced oxidation of low-density lipoproteins (LDL), showcasing its potential as a therapeutic agent against oxidative stress-related diseases .

Study 2: Cardiovascular Effects

In a controlled animal study, the compound was administered to mice at doses of 100 mg/kg and 300 mg/kg. Results indicated a significant reduction in heart rate and blood pressure, suggesting its potential as a therapeutic agent for hypertension .

| Dose (mg/kg) | Heart Rate Change (%) | Blood Pressure Change (mmHg) |

|---|---|---|

| 100 | -15 | -10 |

| 300 | -25 | -20 |

Propriétés

IUPAC Name |

7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O4/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4,9H,1-2H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJMYWZCZSAGID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.